molecular formula C11H21NO2 B7774265 Ethyl 2-(azepan-1-yl)propanoate CAS No. 7702-30-9

Ethyl 2-(azepan-1-yl)propanoate

Cat. No.: B7774265
CAS No.: 7702-30-9
M. Wt: 199.29 g/mol
InChI Key: ITTOPIJVHLMAJK-UHFFFAOYSA-N
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Description

Ethyl 2-(azepan-1-yl)propanoate (CAS: 167710-69-2) is an ethyl ester derivative featuring a seven-membered azepane (hexahydroazepine) ring attached to the propanoate backbone via a nitrogen atom. Its molecular formula is C₁₁H₂₁NO₂, with a molar mass of 199.29 g/mol . The compound is characterized by its unique structural hybrid of an aliphatic ester and a secondary amine-containing heterocycle, making it relevant in pharmaceutical and agrochemical synthesis. Synonyms include ethyl 2-azepan-1-ylpropanoate and 2-Azepan-1-yl-propionic acid ethyl ester .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(azepan-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)12-8-6-4-5-7-9-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTOPIJVHLMAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331189
Record name ethyl 2-(azepan-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7702-30-9
Record name ethyl 2-(azepan-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azepan-1-yl)propanoate typically involves the esterification of 2-(azepan-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azepan-1-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(azepan-1-yl)propanoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(azepan-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This process is facilitated by the presence of catalytic residues in the enzyme’s active site, which stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 2-(azepan-1-yl)propanoate with structurally related ethyl esters:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound 167710-69-2 C₁₁H₂₁NO₂ 199.29 Ethyl ester, azepane (secondary amine)
Ethyl 2-Isocyanatopropanoate Not provided C₆H₉NO₃ 143.14 Ethyl ester, isocyanate group
Ethyl 2-Methyl-1,3-dioxolane-2-propionate 941-43-5 C₉H₁₆O₄ 188.22 Ethyl ester, dioxolane ring
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate Not provided C₁₉H₂₅NO₄ 331.40 Ethyl ester, indole moiety
Ethyl 2-[(6-Nitro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]propanoate 303148-99-4 C₁₈H₁₇N₃O₅ 355.34 Ethyl ester, benzimidazole, nitro group

Key Observations :

  • Ethyl 2-Isocyanatopropanoate (C₆H₉NO₃) is smaller and more reactive due to the isocyanate group (-NCO), which is prone to nucleophilic attack, unlike the stable secondary amine in the target compound .
  • The indole-containing derivative (C₁₉H₂₅NO₄) exhibits aromaticity and lipophilicity, likely influencing its pharmacokinetic profile compared to the aliphatic azepane .
  • Ethyl 2-[(6-Nitro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]propanoate (C₁₈H₁₇N₃O₅) has a higher molar mass (355.34 g/mol) and predicted density (1.33 g/cm³), attributed to its nitro and benzimidazole groups .

Physicochemical Properties

Property This compound Ethyl 2-Isocyanatopropanoate Ethyl 2-Methyl-1,3-dioxolane-2-propionate Ethyl 2-[(6-Nitro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]propanoate
Boiling Point (°C) Not reported Not reported Not reported 519.5 (predicted)
Density (g/cm³) Not reported Not reported Not reported 1.33 (predicted)
Water Solubility Likely low (azepane hydrophobicity) Likely low (isocyanate reactivity) Moderate (dioxolane polarity) Very low (aromatic nitro group)

Notes:

  • This compound’s azepane ring contributes to hydrophobicity, reducing water solubility compared to dioxolane-containing analogs .
  • The nitro-benzimidazole derivative’s high predicted boiling point (519.5°C) reflects strong intermolecular forces due to its aromatic and polar groups .

Stability and Reactivity

  • This compound: Stable under recommended storage conditions. The azepane ring’s secondary amine may participate in hydrogen bonding or mild nucleophilic reactions .
  • Ethyl 2-Isocyanatopropanoate: Highly reactive due to the isocyanate group, requiring careful handling to avoid moisture-induced polymerization .
  • Ethyl 2-Methyl-1,3-dioxolane-2-propionate : The dioxolane ring is hydrolytically stable under neutral conditions but may degrade in acidic environments .

Biological Activity

Ethyl 2-(azepan-1-yl)propanoate is an organic compound characterized by its unique structural features, including an azepane ring and an ethyl ester functionality. This combination contributes to its distinct chemical reactivity and potential biological activity. The compound is gaining attention in medicinal chemistry due to its possible interactions with neurotransmitter systems and other biological pathways.

  • Molecular Formula : C_{11}H_{19}N_{1}O_{2}
  • Molecular Weight : 199.29 g/mol
  • Structure : Contains a seven-membered nitrogen-containing heterocyclic ring (azepane) and an ethyl ester group.

The azepane ring is notable for its flexibility, which may enhance the compound's ability to interact with various biological targets, including enzymes and receptors.

Preliminary studies suggest that this compound may influence neurotransmitter systems due to its azepane structure. The compound's mechanism of action could involve:

  • Substrate for Enzymes : It may act as a substrate for various enzymes.
  • Receptor Interaction : Potential interactions with specific receptors in cellular systems could modulate their activity.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

Neuroactivity

The azepane ring structure suggests potential neuroactive properties. Similar compounds have shown effects on:

  • Cognitive Function : Compounds with related structures have been studied for their nootropic effects, enhancing cognitive abilities and neuroprotection .
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

Case Studies

Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from related compounds:

  • Nootropic Activity :
    • A study on noopept, a structurally similar compound, reported improvements in cognitive function and neuroprotective effects against neurotoxicity . This parallels the potential applications of this compound in cognitive enhancement.
  • Neuroprotective Properties :
    • Research indicates that compounds with azepane structures can exhibit neuroprotective effects by modulating neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) . this compound may similarly influence these pathways.

Research Findings

A summary of relevant research findings on related compounds that could inform the understanding of this compound's biological activity is presented below:

CompoundBiological ActivityReference
NoopeptNootropic, neuroprotective
Methyl 3-(azepan-1-yl)propanoateReceptor modulation
Azepane derivativesAnti-inflammatory, cognitive enhancement

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